Isopropyl 5-oxo-L-prolinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl 5-oxo-L-prolinate can be synthesized through esterification of 5-oxo-L-proline with isopropanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-L-proline.
Reduction: Formation of isopropyl 5-hydroxy-L-prolinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl 5-oxo-L-prolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isopropyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in proline metabolism, influencing various biochemical processes. The compound’s ester group allows it to participate in ester hydrolysis reactions, releasing 5-oxo-L-proline, which can further undergo metabolic transformations.
Comparison with Similar Compounds
Isopropyl 5-oxo-L-prolinate can be compared with other similar compounds such as:
5-oxo-L-proline: The parent compound, which lacks the ester group.
Isopropyl 5-hydroxy-L-prolinate: A reduced form of this compound.
5-oxo-D-proline: The enantiomer of 5-oxo-L-proline.
Properties
CAS No. |
52989-50-1 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
propan-2-yl 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-5(2)12-8(11)6-3-4-7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
IZHXNBPKBCUDOZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]1CCC(=O)N1 |
SMILES |
CC(C)OC(=O)C1CCC(=O)N1 |
Canonical SMILES |
CC(C)OC(=O)C1CCC(=O)N1 |
52989-50-1 | |
sequence |
X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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